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Compound of Interest

Compound Name:
8-Ethyl-2-methylquinoline-4-

carboxylic acid

Cat. No.: B1608062 Get Quote

8-Ethyl-2-methylquinoline-4-carboxylic acid is a substituted quinoline derivative with the

molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[1] Quinolines are a

class of heterocyclic aromatic compounds that form the core structure of many pharmaceuticals

and biologically active molecules. The specific substitution pattern on the quinoline ring system,

in this case, an ethyl group at position 8, a methyl group at position 2, and a carboxylic acid at

position 4, significantly influences the molecule's physicochemical properties, such as solubility,

electronic distribution, and potential for biological interactions.[1]

As a Senior Application Scientist, my experience has shown that rigorous structural

confirmation is the bedrock of any successful research and development program, particularly

in drug discovery where absolute certainty of a molecule's identity is non-negotiable. This guide

provides a comprehensive, multi-technique approach to the spectroscopic characterization of

8-Ethyl-2-methylquinoline-4-carboxylic acid. We will not only present predicted data based

on foundational principles and analogous structures but also delve into the causality behind the

expected spectral features. This document is designed to be a self-validating system,

equipping researchers with the necessary framework to acquire, interpret, and confirm the

structure of this and similar quinoline derivatives with a high degree of confidence.

Molecular Structure and Spectroscopic Overview
A thorough analysis begins with a clear understanding of the molecular structure. The key to

interpreting the spectra lies in recognizing the distinct chemical environments of the protons

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b1608062?utm_src=pdf-interest
https://www.benchchem.com/product/b1608062?utm_src=pdf-body
https://www.benchchem.com/product/b1608062
https://www.benchchem.com/product/b1608062
https://www.benchchem.com/product/b1608062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and carbons within the molecule.

Caption: Molecular structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid with atom

numbering.

The following sections will detail the expected spectroscopic signatures arising from this

structure.

¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful

tool for elucidating the structure of organic molecules in solution. The chemical shift (δ),

splitting pattern (multiplicity), and integral value of each signal provide a detailed map of the

proton environments.

Predicted ¹H NMR Data
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Proton

Assignment

Predicted δ

(ppm)
Multiplicity Integration

Justification &

Notes

COOH 12.0 - 14.0
Broad Singlet (br

s)
1H

The acidic proton

of a carboxylic

acid is highly

deshielded and

often appears as

a broad signal

due to hydrogen

bonding and

chemical

exchange.

H5 8.0 - 8.2 Doublet (d) 1H

This proton is

ortho to the

electron-

withdrawing

nitrogen and is

expected to be

downfield. It will

be coupled to

H6.

H6 7.6 - 7.8 Triplet (t) 1H

Coupled to both

H5 and H7,

resulting in a

triplet.

H7 7.8 - 8.0 Doublet (d) 1H

Coupled to H6.

Its chemical shift

is influenced by

the ortho ethyl

group.

H3 7.3 - 7.5 Singlet (s) 1H This proton is on

the pyridine ring.

With adjacent

substituents at

C2 and C4, it is
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expected to be a

singlet.

C8-CH₂ 3.0 - 3.3 Quartet (q) 2H

The methylene

protons of the

ethyl group are

deshielded by

the aromatic ring.

They are split by

the adjacent

methyl group

protons.

C2-CH₃ 2.6 - 2.8 Singlet (s) 3H

The methyl

group at C2 is

attached to the

aromatic ring,

leading to a

downfield shift

compared to a

typical aliphatic

methyl.

C8-CH₂-CH₃ 1.3 - 1.5 Triplet (t) 3H

The terminal

methyl protons of

the ethyl group

are split by the

adjacent

methylene

protons.

Note: Predicted chemical shifts are based on analogous structures and general principles.

Actual values may vary depending on the solvent and experimental conditions. For example, in

a related compound, 2-toluquinoline-4-carboxylic acid, aromatic protons appear around 7.6-8.1

ppm and the methyl protons at 2.587 ppm.[1]

Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the

acidic proton is observed.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Typically -2 to 16 ppm.

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate

all signals and determine multiplicities.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique

carbon environments and their electronic nature.

Predicted ¹³C NMR Data
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Carbon Assignment Predicted δ (ppm) Justification & Notes

C=O (Carboxylic Acid) 168 - 172

The carbonyl carbon of a

carboxylic acid is highly

deshielded.

C2, C4, C8a (Quaternary) 145 - 160

These are quaternary carbons

attached to heteroatoms or

within the aromatic system,

appearing significantly

downfield.

C5, C7 (Aromatic CH) 125 - 135
Aromatic carbons bearing a

proton.

C6 (Aromatic CH) 120 - 130
Aromatic carbon bearing a

proton.

C3 (Aromatic CH) 118 - 122

This carbon is adjacent to the

electron-withdrawing C4-

COOH group.

C4a, C8 (Quaternary) 135 - 145 Aromatic quaternary carbons.

C8-CH₂ 25 - 30
Aliphatic methylene carbon

attached to the aromatic ring.

C2-CH₃ 20 - 25
Aliphatic methyl carbon

attached to the aromatic ring.

C8-CH₂-CH₃ 13 - 16
Terminal methyl carbon of the

ethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be required for a better signal-to-noise ratio.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the

corresponding ¹³C frequency (~100 MHz).
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Acquisition Parameters:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: Typically 0 to 200 ppm.

Number of Scans: 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

Relaxation Delay (d1): 2 seconds.

Processing: Similar to ¹H NMR, calibrate the spectrum using the solvent peak (e.g., DMSO-

d₆ at 39.52 ppm).

Mass Spectrometry: Determining the Molecular
Weight and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight and offers structural clues

through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data
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Technique Expected m/z Assignment Notes

ESI+ 216.0968 [M+H]⁺

High-resolution mass

spectrometry (HRMS)

should confirm the

molecular formula

C₁₃H₁₄NO₂⁺.

ESI- 214.0822 [M-H]⁻

Deprotonation of the

carboxylic acid is a

very favorable

process in negative

ion mode.

EI 215 [M]⁺˙

The molecular ion

should be clearly

visible.

EI 170 [M - COOH]⁺

Loss of the carboxylic

acid radical (45 Da) is

a common

fragmentation

pathway for aromatic

carboxylic acids.[2]

EI 197 [M - H₂O]⁺˙

Loss of water can

occur, particularly in

the gas phase.

EI 200 [M - CH₃]⁺

Loss of a methyl

radical from the ethyl

group.

Experimental Protocol: Mass Spectrometry (ESI-TOF)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is

ideal for accurate mass measurements.
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Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

low flow rate (e.g., 5-10 µL/min).

Acquisition Parameters:

Ionization Mode: Acquire data in both positive and negative ion modes.

Mass Range: Scan a range of m/z 50 to 500.

Capillary Voltage: Typically 3-4 kV.

Data Analysis: Identify the molecular ion ([M+H]⁺ or [M-H]⁻) and compare the measured

accurate mass to the theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is excellent for identifying key functional groups based on their vibrational

frequencies.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group Notes

2500 - 3300 O-H stretch Carboxylic Acid

A very broad and

characteristic

absorption band due

to extensive hydrogen

bonding.[3][4]

~2970, ~2870 C-H stretch
Aliphatic (Ethyl,

Methyl)

Stretching vibrations

of the sp³ C-H bonds.

~3050 C-H stretch Aromatic

Stretching vibrations

of the sp² C-H bonds

on the quinoline ring.

1700 - 1725 C=O stretch Carboxylic Acid

A strong, sharp

absorption

characteristic of a

carbonyl group in a

hydrogen-bonded

dimer.[3][4]

1550 - 1620 C=C / C=N stretch Aromatic Ring

Multiple bands

corresponding to the

quinoline ring system

vibrations.[5]

~1420 O-H bend Carboxylic Acid

In-plane bending,

often coupled with C-

O stretching.

~1210-1320 C-O stretch Carboxylic Acid
Strong band from the

C-O single bond.

Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition:

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

Sample Scan: Collect the spectrum of the sample.

Number of Scans: Typically 16-32 scans.

Resolution: 4 cm⁻¹.

Data Analysis: The instrument software will automatically ratio the sample spectrum to the

background. Identify the key absorption bands and assign them to the corresponding

functional groups.

Workflow for Structural Verification
A logical workflow ensures that data from each technique is used synergistically to build a

conclusive structural assignment.
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Spectroscopic Analysis Workflow

Synthesized Compound
(8-Ethyl-2-methylquinoline-4-carboxylic acid)

Mass Spectrometry (MS)
- Determine Molecular Weight

- Confirm Formula (HRMS)

Is MW = 215.25?

Infrared (IR) Spectroscopy
- Identify Key Functional Groups

(COOH, C=O, Aromatic)

Functional Groups Present?

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

¹H NMR Analysis
- Check Integrals

- Analyze Shifts & Splitting

¹³C NMR Analysis
- Count Signals

- Check Chemical Shifts

2D NMR (COSY/HSQC)
- Correlate ¹H-¹H & ¹H-¹³C

- Assemble Fragments

Combine All Data

Structure Verified

Is data consistent?

Click to download full resolution via product page

Caption: A systematic workflow for the structural verification of the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b1608062?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The structural elucidation of 8-Ethyl-2-methylquinoline-4-carboxylic acid is a multi-faceted

process that relies on the convergence of data from several spectroscopic techniques. By

systematically applying NMR, MS, and IR spectroscopy, researchers can build an unassailable

case for the compound's identity. This guide provides the foundational, predictive framework

and experimental protocols necessary to achieve this. The true expertise lies not just in

acquiring the spectra, but in understanding the causal links between the molecular structure

and the resulting data, allowing for confident and accurate characterization—a critical step in

any chemical research or drug development pipeline.

References
PhotochemCAD. E. Heterocycles E11. 8-Quinoline carboxylic acid. Available from: [Link]

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid

Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

PubChem. 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2. Available

from: [Link]

ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.

Available from: [Link]

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

PubChem. CID 159966550 | C20H14N2O4. Available from: [Link]

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-

malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link]

MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's

Antioxidant Activity Modulators—Spectroscopic Studies. Available from: [Link]

Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid
derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1608062?utm_src=pdf-body
http://www.photochemcad.com/photo_compound.php?compound=E11
https://www.ajchem-a.com/article_181461.html
https://pubchem.ncbi.nlm.nih.gov/compound/624076
https://www.researchgate.net/figure/Fig-S2-The-1-H-NMR-of-2-methyl-quinoline-4-carboxylic-acid-hydrazide_fig2_309303360
https://www.rsc.org/suppdata/c7/nj/c7nj00392a/c7nj00392a.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/159966550
https://www.sciencedirect.com/science/article/pii/S187853521730164X
https://www.mdpi.com/1420-3049/27/2/546
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic

Acids and their Amides. Available from: [Link]

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from:

[Link]

National Institute of Standards and Technology. Molecular Spectroscopic Data. Available

from: [Link]

MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. Available from:

[Link]

Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF

QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

Wiley Science Solutions. Spectral Databases. Available from: [Link]

ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]

PubChem. 8-Methylquinoline. Available from: [Link]

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from:

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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